Product packaging for 2-Oxoindoline-1-carboxamide(Cat. No.:)

2-Oxoindoline-1-carboxamide

Cat. No.: B8608764
M. Wt: 176.17 g/mol
InChI Key: UYINJAQCJCYCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxoindoline-1-carboxamide is an organic compound featuring the oxindole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This core scaffold is recognized as a privileged structure for designing biologically active molecules and is found in various plant-based alkaloids . The compound serves as a versatile synthetic intermediate. Research interest in this chemical space is demonstrated by established methods for producing 2-oxoindole-1-carboxamides, for instance, via the reaction of 2-oxindoles with trichloracetyl isocyanate . Such synthetic pathways enable the exploration of novel compounds with potential pharmacological properties. Oxindole derivatives, as a class, have been extensively investigated and reported in scientific and patent literature for a wide spectrum of biological activities. These activities include serving as intermediates for the development of analgesic and anti-inflammatory agents . The structural motif is amenable to further chemical modification, making this compound a valuable building block for researchers in synthetic and pharmaceutical chemistry. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B8608764 2-Oxoindoline-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-oxo-3H-indole-1-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-9(13)11-7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)

InChI Key

UYINJAQCJCYCGO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Oxoindoline 1 Carboxamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies provide efficient pathways to the 2-oxoindoline-1-carboxamide core. These methods can be further classified into those that form the heterocyclic ring system (cyclization) and those that introduce the carboxamide functionality.

Cyclization Reactions

The formation of the 2-oxoindoline (or oxindole) ring is a critical step in the synthesis of the target carboxamides. This is often achieved through the cyclization of appropriately substituted precursors.

A common method for cyclization involves the use of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). For instance, the condensation of certain precursors with chloroacetic acid in a mixture of glacial acetic acid and acetic anhydride, with anhydrous sodium acetate, can lead to the formation of complex structures containing the 2-oxoindoline moiety. nih.gov This reaction proceeds under reflux conditions. nih.gov Acetic anhydride is a widely used acetylating agent in organic synthesis. sciencemadness.org

Reductive cyclization is another key strategy. For example, (4-cyano-2-nitrophenyl)acetic acid can undergo hydrogenation to form the oxindole (B195798) scaffold. Similarly, catalytic hydrogenation of a 4-chloro-2-nitrophenyl acetate ester can induce intramolecular amidation to yield the oxindole core. google.com The reduction of a nitro group to an amino group, which then cyclizes, is a common pattern in the synthesis of oxindoles from precursors like 2-nitrophenylacetic acid. wikipedia.org

Alternative reagents can also be employed for the cyclization step. Thionyl chloride is used to convert carboxylic acids into more reactive acid chlorides, which can then undergo intramolecular reactions. orgsyn.orgfishersci.it For example, it has been used in the synthesis of deoxyvasicinone (B31485) from anthranilic acid and 2-pyrrolidone, which proceeds in high yield. rsc.org

Para-toluenesulfonic acid (p-TSA) is a versatile acid catalyst used in various organic transformations, including cyclization reactions. rsc.orgpreprints.org It can be used to promote the formation of indole (B1671886) derivatives. rsc.org For instance, it has been used in the synthesis of a diindole product from a β-carboline precursor, although in this specific case, it led to a mixture of products. rsc.org

Carboxamide Formation Reactions

Once the 2-oxoindoline core is established, the carboxamide group at the N-1 position is introduced.

The synthesis of 2-oxoindoline-1-carboxamides can be achieved through the reaction of an activated oxindole derivative with an amine. While direct reaction of oxindole-1-phenyl-carboxylate with amines is not explicitly detailed in the provided context, related methodologies suggest its feasibility. For instance, N,3-disubstituted 2-oxindole-1-carboxamides have been synthesized as potential analgesic and anti-inflammatory agents. google.com

A well-established method for forming amides is the coupling of an acid chloride with an amine, such as a substituted aniline (B41778). fishersci.itorganic-chemistry.org This reaction, often referred to as the Schotten-Baumann reaction, typically requires a base to neutralize the HCl byproduct. fishersci.it For example, N-(4-fluorophenyl)-2-oxindole-1-carboxamide has been synthesized and subsequently used in further reactions. google.com The process can involve cooling the reaction mixture and collecting the resulting solid product by filtration. google.com

Employing Inorganic Cyanates for Carboxamide Formation

The synthesis of the 1-carboxamide (B11826670) moiety on the 2-oxoindoline scaffold can be efficiently achieved using inorganic cyanates. This method presents a commercially viable and simpler alternative to the use of organic isocyanates. acs.orgresearchgate.net An industrially practical and robust process has been developed for producing derivatives like 5-chloro-2-oxindole-1-carboxamide, a key intermediate for various pharmaceutical compounds. acs.orgacs.org

Starting MaterialReagentProductReference
5-Chloro-2-oxindoleInorganic Cyanate, Acetic Anhydride, Sodium Acetate5-Chloro-2-oxindole-1-carboxamide acs.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is a key area of research, aimed at creating structural diversity for various applications.

Strategies for C-3 Position Functionalization

The C-3 position of the 2-oxoindoline ring is a primary site for introducing substituents to create a wide array of derivatives.

A common and effective strategy for functionalizing the C-3 position is through condensation reactions with aromatic aldehydes, often under Knoevenagel condensation conditions. This reaction typically involves the active methylene (B1212753) group at the C-3 position of the oxindole ring reacting with the aldehyde. For instance, N-methyl oxindole and 5-fluorooxindole (B20390) can be reacted with aldehydes like 5-formyl-2,4-dimethyl-3-pyrrolecarboxylic acid in the presence of a base such as pyrrolidine. nih.gov This condensation yields 3-substituted ylidene derivatives, which can be further modified. nih.gov The resulting carboxylic acids from this reaction can be converted to acid chlorides and subsequently reacted with various amines to produce a diverse library of amide derivatives. nih.gov This method is foundational for creating compounds with extended conjugation and specific three-dimensional structures.

Oxindole DerivativeAldehydeProduct TypeReference
N-Methyl oxindole5-Formyl-2,4-dimethyl-3-pyrrolecarboxylic acid3-(Pyrrolylmethylidene)oxindole derivative nih.gov
5-Fluorooxindole5-Formyl-2,4-dimethyl-3-pyrrolecarboxylic acid5-Fluoro-3-(pyrrolylmethylidene)oxindole derivative nih.gov

The introduction of methylene groups at the C-3 position can be achieved through various synthetic routes, often leading to spirocyclic structures. A zinc-mediated domino reaction of isatin (B1672199) derivatives with methyl 2-(bromomethyl)acrylate allows for the one-step synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com This reaction creates a complex spirocyclic system with an exocyclic methylene group attached via the C-3 carbon. mdpi.com

The incorporation of fluorine, a key bioisostere in medicinal chemistry, into the 2-oxoindoline scaffold is of significant interest. jst.go.jpresearchgate.net Methods have been developed for the introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into indole structures. jst.go.jp Furthermore, palladium-catalyzed oxidative aryl trifluoromethylation reactions of activated alkenes can produce CF₃-containing oxindoles. rsc.org Asymmetric fluorocyclization at the C-3 position of indole derivatives can be achieved using chiral catalysts, leading to the formation of fluoroquaternary stereogenic centers. nih.gov Visible-light-induced domino difluoroalkylation/cyclization reactions provide an efficient, metal-free method for synthesizing CF₂COR-containing quinazolinones from related alkene precursors, a strategy applicable to oxindole systems. beilstein-journals.org

StrategyReagents/CatalystsResulting StructureReference
Methylene Linker (Spirocyclization)Zinc, Methyl 2-(bromomethyl)acrylateSpiro-fused 2-oxindole-α-methylene-γ-butyrolactone mdpi.com
Asymmetric FluorocyclizationBis-cinchona alkaloid, NFSI, K₂CO₃C3-Fluoroquaternary oxindole nih.gov
Aryl TrifluoromethylationPalladium catalystCF₃-containing oxindole rsc.org

The development of stereoselective methods to synthesize chiral 2-oxoindoline derivatives is critical, as the biological activity of these molecules is often dependent on their specific stereochemistry. Spirocyclic oxindoles, where the C-3 carbon is a spiro-center, are a major class of chiral derivatives. researchgate.net

Organocatalysis has emerged as a powerful tool for this purpose. For example, a highly stereoselective synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been achieved through a sequential organocatalytic protocol. nih.gov This process, which starts from cyclohexanone, nitrostyrenes, and 3-alkylideneoxindoles, uses a pyrrolidine-based organocatalyst and DBU to facilitate a Michael-domino Michael/aldol reaction sequence. nih.gov The result is the formation of complex spiro-decalin oxindoles with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 92% ee). nih.gov Such methods provide access to structurally diverse and complex chiral molecules from simple starting materials in a highly atom-economical fashion. nih.gov

Catalytic SystemReaction TypeProductStereoselectivityReference
l-Proline and DBUMichael-domino Michael/aldolSpiro-decalin oxindole>99:1 dr, up to 92% ee nih.gov
Chiral bifunctional squaramide[3+2] cycloadditionSpirooxindoleEnantioselective rsc.org

Multi-Component Reactions (MCRs) and Domino Cyclizations

Multi-component reactions (MCRs) and domino (or cascade) cyclizations are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step from three or more reactants. beilstein-journals.orgnih.govresearchgate.net These methods are valued for their high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netrsc.org

Several MCRs have been developed for the synthesis of 2-oxoindoline derivatives. An efficient five-component cascade reaction involving isatins and 3-oxo-N-arylbutanamide has been reported for the synthesis of complex bis(pyrrolo[3,4-c]quinoline-1,3(2H)-dione) derivatives linked at the C-3 position of a central 2-oxoindoline core. researchgate.net

Domino reactions are also prominent in the synthesis of the oxindole scaffold. Iron-catalyzed domino coupling reactions can initiate a cascade cyclization process to form the oxindole ring system. beilstein-journals.org A Zn-mediated nucleophilic domino reaction provides a one-step synthesis of α-methylene-γ-butyrolactone containing spirocyclic oxindoles from isatin derivatives and 2-(bromomethyl)acrylates. mdpi.com This reaction is robust, accommodates a range of substrates, and is suitable for generating focused libraries of highly substituted spirocyclic compounds. mdpi.com These advanced, one-pot methodologies represent a powerful approach to creating complex and diverse this compound derivatives. beilstein-journals.org

Reaction TypeKey ReactantsProduct TypeReference
Five-Component ReactionIsatins, 3-Oxo-N-arylbutanamide3,3-disubstituted oxindoles researchgate.net
Zn-Mediated Domino ReactionIsatin derivatives, 2-(Bromomethyl)acrylatesSpiro-fused 2-oxindole-α-methylene-γ-butyrolactones mdpi.com
Iron-Catalyzed Domino CouplingAryl Grignard, Iodoalkane, AcrylamideOxindole scaffold beilstein-journals.org
Mizoroki–Heck-Inspired Domino Cyclization Reactions

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, has been ingeniously adapted into domino or cascade sequences for the synthesis of complex heterocyclic systems like oxindoles. chim.itresearchgate.net This powerful palladium-catalyzed intramolecular reaction of aryl or vinyl halides with alkenes is a key strategy for building carbo- and heterocyclic rings. chim.it The process typically involves an oxidative addition of palladium to an aryl halide, followed by migratory insertion of an alkene and subsequent β-hydride elimination.

In the context of oxindole synthesis, these domino reactions often begin with an intramolecular carbopalladation. chim.it For instance, a Heck-type carbocyclization followed by a nucleophilic addition can produce 3-arylidene-2-oxindoles in a one-pot process. researchgate.net Researchers have developed tandem sequences involving Heck-reduction-cyclization transformations to forge the oxindole core using inexpensive reagents without the need for additives like bases or ligands. acs.org

A notable application involves a domino carbopalladation/Mizoroki-Heck reaction for the synthesis of pentacyclic systems. researchgate.net The versatility of this approach is further highlighted in the enantioselective synthesis of 3,3-disubstituted oxindoles, where a cascade initiated by carbopalladation is followed by a second intermolecular cross-coupling reaction, such as a Suzuki or Sonogashira coupling. chim.it

Table 1: Examples of Mizoroki-Heck Inspired Reactions in Heterocycle Synthesis

Starting Material TypeCatalyst SystemReaction TypeProduct TypeReference
N-(2-iodophenyl)-N-methyl-3-phenylpropiolamidePd-BNP (Palladium Nanoparticles)Heck-like carbocyclization/nucleophilic addition3-arylidene-2-oxindoles researchgate.net
Allyl aryl ethersPd(OAc)₂ / Chiral LigandsEnantioselective Heck CyclizationChiral Heterocycles chim.it
o-Iodobenzyl derivativesPd₂(dba)₃·CHCl₃ / Ag₃PO₄Intramolecular Mizoroki-HeckSubstituted Oxindoles chim.it
Diynyl-substituted bromoarenesPalladium CatalystDomino Carbopalladation/C-H ActivationTetracyclic Systems mdpi.com
1,2-Addition–Cyclization Domino Sequences

Domino reactions that incorporate a 1,2-addition or rearrangement step provide an efficient pathway to complex molecular architectures from simple starting materials. acs.org These sequences are particularly useful in natural product synthesis. acs.org For the construction of oxindole frameworks, a domino sequence can be initiated by a Michael addition, which is then followed by a cyclization step. researchgate.net

One such strategy involves an asymmetric organocatalyzed reaction where a Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde is followed by a diastereoselective Pictet-Spengler cyclization. researchgate.net This one-pot process has been successfully applied to various nucleophiles, leading to optically active indoloquinolizidines and related structures as single diastereomers in high yields and with excellent enantioselectivity. researchgate.net Another approach utilizes a zinc-mediated Barbier-type reaction of isatins with 2-(bromomethyl)acrylates, where the resulting intermediate undergoes spontaneous cyclization to form spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com This one-pot protocol is noted for its operational simplicity and high atom efficiency. mdpi.com

Asymmetric Multicomponent Reactions (AMCRs) in Oxindole Synthesis

Asymmetric multicomponent reactions (AMCRs) have emerged as a highly effective and atom-economical strategy for the synthesis of structurally complex and chiral molecules, including oxindole derivatives. sci-hub.se These reactions allow for the construction of multiple C-C or C-heteroatom bonds and the creation of several stereogenic centers in a single operation. sci-hub.sersc.org Organocatalysis is frequently employed in these transformations to achieve high levels of stereocontrol. bohrium.com

AMCRs are particularly powerful for synthesizing spirooxindoles, a class of compounds with significant biological potential. bohrium.comrsc.org For example, an organocatalytic cascade reaction involving a 1,3-proton shift and a [3+2] cycloaddition has been developed to produce chiral spiro[pyrrolidin-3,2′-oxindoles] with four contiguous stereocenters. rsc.org Catalysts such as chiral phosphoric acids, bifunctional thioureas, and squaramides have proven effective in promoting these complex transformations. bohrium.comrsc.org While powerful, some current organocatalytic AMCRs can be limited by relatively high catalyst loadings or a narrow substrate scope. bohrium.com

Table 2: Organocatalysts in Asymmetric Synthesis of Spirooxindoles

Catalyst TypeReaction TypeProduct ScaffoldKey FeaturesReference
Quinidine-derived squaramideKnoevenagel/Michael/cyclizationPyrazolophthalazinyl spirooxindolesThree-component reaction researchgate.net
Chiral Phosphoric AcidMulticomponent Cascade ReactionSpiro[N-heterocycle-oxindoles]Enantioselective construction bohrium.com
Chiral Bifunctional Thiourea (B124793)/SquaramideMulticomponent Cascade ReactionSpiro[cycloalkane-oxindoles]Stereoselective synthesis bohrium.comrsc.org
Calcium VAPOL phosphate (B84403) complexDouble Asymmetric Cascade ReactionChlorinated OxindolesTwo distinct enantiocontrolled reactions in one pot sci-hub.se

Derivatization from Isatin Precursors

Isatin (1H-indole-2,3-dione) is a highly versatile and valuable precursor for the synthesis of a vast range of heterocyclic compounds, including 2-oxoindoline derivatives. scielo.brresearchgate.net Its unique structure, featuring a reactive ketone at the C-3 position and a γ-lactam moiety, allows for diverse chemical modifications. researchgate.netthieme-connect.com

Nucleophilic Aromatic Substitution and Condensation Reactions

The C-3 carbonyl group of isatin is highly reactive and readily participates in condensation reactions with various nucleophiles. thieme-connect.com This reactivity is a cornerstone for synthesizing a wide array of isatin derivatives. For instance, isatins can react with primary aromatic amines or hydrazines to form the corresponding Schiff bases and hydrazones. jst.go.jp

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the C-3 carbonyl is activated. mdpi.com This allows for reactions with weak N-nucleophiles. Syntheses have been reported where 1-(morpholinomethyl)indoline-2,3-dione reacts with various amino-heterocycles or anilines, showcasing the utility of condensation and SNAr pathways. mdpi.com These reactions can lead to products from nucleophilic attack at either the C-2 or C-3 position, depending on the reaction conditions and the nature of the nucleophile. scielo.br

Mannich Base Reactions for Spiroindoline Derivatives

The Mannich reaction is a classic three-component condensation that is readily applied to isatins, typically functionalizing the N-1 position. scielo.brscience.gov This reaction involves an aminoalkylation, reacting isatin with formaldehyde (B43269) and a primary or secondary amine to produce N-aminomethylisatins, also known as Mannich bases. scielo.brjst.go.jp

This methodology has been extended to create more complex architectures, such as spiroindoline derivatives. nih.gov In a typical sequence, a Schiff base is first formed by condensing isatin with an amine (e.g., 2-aminothiazole). nih.gov The resulting product can then undergo a Mannich reaction with formaldehyde and various secondary amines to yield N-Mannich bases. nih.gov Alternatively, the isatin scaffold can be used to construct spiro compounds through reactions with reagents like chloroacetyl chloride or thioglycolic acid, leading to spiro-azetidinone or spiro-thiazolidinone oxindoles, respectively. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Oxoindoline 1 Carboxamide

Reactivity Patterns of the 2-Oxindole Core

The 2-oxindole framework, the central structural motif of 2-oxoindoline-1-carboxamide, exhibits distinct reactivity patterns that are crucial for its synthetic utility. rsc.orgresearchgate.net The structure consists of a benzene (B151609) ring fused to a five-membered pyrrolidone ring containing a carbonyl group at the C-2 position. rsc.org A key feature of the 2-oxindole core is the C-3 position, which is a methylene (B1212753) group adjacent to both an aromatic ring and a carbonyl group. This positioning makes the C-3 protons acidic and susceptible to deprotonation, forming an enolate intermediate. This enolate is a powerful nucleophile, making the C-3 position the primary site for alkylation, arylation, and addition reactions.

The reactivity of the 2-oxindole core is significantly influenced by the substituent on the nitrogen atom (N-1). rsc.org In this compound, the carboxamide group acts as an electron-withdrawing group, which can enhance the acidity of the C-3 protons. This N-acyl group can also serve as an activating group in certain transformations, such as [3+2] cycloaddition reactions. rsc.org Furthermore, the amide can function as a robust and versatile directing group in C-H activation/functionalization reactions, capable of undergoing a 1,2-acyl translocation to direct functionalization at different positions of the indole (B1671886) core under catalyst control. nih.govchemrxiv.org The C-3 position of the oxindole (B195798) nucleus can be readily substituted, and the resulting stereocenter's configuration has a significant impact on the biological activity of its derivatives. rsc.orgresearchgate.net

Catalytic Reactions Involving Chiral and Achiral Catalysts

The versatile reactivity of the 2-oxindole core has been extensively explored through a wide array of catalytic reactions, employing both chiral and achiral catalysts to construct complex molecular architectures. rsc.orgresearchgate.netrsc.org These reactions often target the C-3 position to create new carbon-carbon and carbon-heteroatom bonds, frequently with high levels of stereocontrol.

Achiral catalysts, particularly transition metals, are widely used. Palladium-catalyzed reactions, such as Mizoroki–Heck-inspired domino cyclizations and oxidative aryl trifluoromethylation, have been developed for the synthesis and derivatization of oxindoles. rsc.org Copper-catalyzed reactions are also prominent; for example, Cu(OTf)₂ has been used to catalyze the [3+2] cycloaddition of N-acyl spirocyclopropyl oxindoles with aldehydes. rsc.org Iron(III) chloride (FeCl₃) has been employed as a catalyst for the oxidative carbonylation of N-arylacrylamides with aldehydes to produce functionalized oxindoles. rsc.org

Asymmetric catalysis is paramount for producing enantiomerically enriched oxindole derivatives, which is crucial given that the bioactivity of these molecules is often dependent on their absolute stereochemistry. researchgate.net A variety of chiral catalysts have been successfully applied:

Chiral Organocatalysts : These metal-free catalysts have seen extensive use. Quinine-based thiourea (B124793) catalysts can effectively promote asymmetric 6π electrocyclization reactions. rsc.org Chiral bifunctional squaramide catalysts are well-documented for catalyzing enantioselective three-component reactions of isatins, amines, and nitroalkenes to form spirooxindoles. rsc.orgrsc.org Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for asymmetric reactions involving imine activation. rsc.org

Chiral Metal Complexes : Palladium complexes with chiral ligands have been used in catalytic asymmetric [3+2] cycloadditions of 3-alkenyl-oxindoles, yielding products with excellent enantiopurity. whiterose.ac.uk Rhodium(II) perfluorocarboxamide catalysts have been shown to promote the formation of oxindoles from α-diazoamides. acs.org

The table below summarizes representative catalytic reactions involving the 2-oxindole core.

Catalyst TypeSpecific Catalyst / LigandReaction TypeReactantsProduct TypeReference
Achiral Transition MetalPd(OAc)₂Oxidative Aryl TrifluoromethylationActivated AlkylsCF₃-containing Oxindoles rsc.org
Achiral Transition MetalCu(OTf)₂[3+2] CycloadditionN-Benzoyl Spirocyclopropyl Oxindole, AldehydeSpirocyclic Tetrahydro-1,2-oxazine rsc.org
Chiral OrganocatalystQuinine-derived ThioureaAsymmetric 6π ElectrocyclizationOxindole-based Dienyl-amidesChiral Spirooxindoles rsc.org
Chiral OrganocatalystSquaramide[3+2] CycloadditionIsatins, Amines, NitroalkenesChiral Spirooxindoles rsc.orgrsc.org
Chiral Transition Metal[IrCp*Cl₂]₂ / AgNTf₂Directed C2-H Functionalization3-Carboxamide Indole, DiazooxindoleIndole-oxindole Biaryl nih.gov
Chiral Transition MetalRh(I) Complex / Ag(I) SaltTranslocation / C3-H Functionalization3-Carboxamide Indole, Diazo Compound2,3-Disubstituted Indole nih.govchemrxiv.org

Functional Group Transformations and Derivatization Strategies

The 2-oxindole scaffold is a versatile template for a variety of functional group transformations and derivatization strategies, allowing for the synthesis of a diverse library of complex molecules. rsc.org The N-1 and C-3 positions are the most common sites for modification.

One key strategy is the introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, which can significantly alter the properties of the molecule. rsc.org A metal-free method for the trifluoromethylation of N-aryl-acrylamides to form CF₃-containing oxindoles has been developed using PhI(OAc)₂ as a catalyst. rsc.org

The construction of spirocyclic systems, where the C-3 position of the oxindole is part of a second ring, is a major area of research. researchgate.net These spirooxindoles are prevalent in natural products. researchgate.net Dianion alkylation is a key method for creating these structures. For instance, treating an oxindole derivative with a strong base like sodium hexamethyldisilazide generates a dianion, which can then be alkylated with a bifunctional electrophile, such as N-methylbis(2-chloroethyl)amine, to form a spirocyclic piperidine (B6355638) ring at the C-3 position. mdpi.com Asymmetric [3+2] annulation reactions are also powerful tools for synthesizing bis(spiro)oxindoles and other spirocyclic derivatives. rsc.org

Further derivatization can be achieved through transformations of the core structure. For example, a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation can convert oxindoles into different heterocyclic scaffolds or aniline (B41778) derivatives, a process that allows for the incorporation of external nucleophiles. acs.org The carboxamide group itself, as seen in this compound, can be part of the synthetic strategy. In catalyst-controlled reactions, the 3-carboxamide group of an indole can undergo a 1,2-acyl migration, enabling C-H functionalization at the C-3 position of the rearranged intermediate. nih.gov

Reaction Mechanism Studies for Synthesis Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of oxindole derivatives. acs.orgresearchgate.netacs.org These studies provide detailed insights into transition state geometries, reaction energy barriers, and the origins of stereoselectivity that are often difficult to obtain through experimental methods alone. rsc.orgmdpi.com

Cycloaddition reactions, which are frequently used to construct the complex polycyclic and spirocyclic frameworks common to oxindole chemistry, have been a major focus of computational investigation. nih.govresearchgate.net For example, in the isothiourea-catalyzed formal [2+2] cycloaddition of C(1)-ammonium enolates with N-Boc isatin (B1672199), computational studies have shown that the reaction proceeds through a concerted asynchronous pathway. researchgate.net DFT calculations can model the pre-transition state intermediates and identify the key interactions, such as n→σ* chalcogen bonds, that stabilize the enolate geometry and dictate the stereochemical outcome. researchgate.net

DFT studies have also been applied to understand the reactivity and electronic properties of synthesized oxindole derivatives. acs.orgnih.gov By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity, stability, and electronic transitions. mdpi.com For instance, in the synthesis of peptoids using a multicomponent reaction, DFT analysis was used to investigate the charge distribution and electronic transitions of the final products, providing a deeper understanding of their structural and electronic characteristics. mdpi.com Similarly, in the development of inhibitors for SARS-CoV-2, DFT analyses were used to study the interactions between novel indeno[1,2-b]pyrrol-4(1H)-one derivatives and the main protease enzyme. researchgate.net

Achieving high levels of enantiocontrol is a central goal in the synthesis of chiral oxindole derivatives. acs.org Asymmetric synthesis is the process by which an achiral starting material is converted into a chiral product with an unequal formation of stereoisomers. uwindsor.ca The analysis of enantiocontrol focuses on understanding the factors that govern the preferential formation of one enantiomer over the other in a stereoselective reaction. uwindsor.ca

The primary method for achieving enantiocontrol is through the use of chiral catalysts, which create a chiral environment around the reactants. researchgate.netresearchgate.net This environment forces the reaction to proceed through diastereomeric transition states with different energy levels. The lower energy transition state leads to the major enantiomer, and the magnitude of the energy difference determines the enantiomeric excess (ee) of the product.

Several mechanisms of enantiocontrol have been identified in oxindole synthesis:

Hydrogen-Bonding Activation : Chiral organocatalysts like thioureas, squaramides, and chiral phosphoric acids (CPAs) often operate by forming specific hydrogen bonds with the substrates. rsc.orgresearchgate.net For example, a CPA catalyst can activate an imine by forming a hydrogen-bonding network, simultaneously orienting the nucleophile for a stereoselective attack on one face of the imine. rsc.org

Steric Hindrance : Chiral ligands on metal catalysts or bulky groups on organocatalysts can physically block one face of the substrate, directing the incoming reagent to the opposite, less hindered face. researchgate.net Computational studies on isothiourea-catalyzed cycloadditions have shown that a stereodirecting phenyl group from the catalyst can block the approach of the electrophile from one face, leading to high stereoselectivity. researchgate.net

Dynamic Kinetic Resolution : In some cases, enantiocontrol is achieved through the dynamic kinetic resolution of a rapidly interconverting intermediate. rsc.org For instance, in an asymmetric Ugi reaction to produce 3-oxo-2-arylisoindoline-1-carboxamide products, mechanistic studies indicated that enantiocontrol arises from the dynamic kinetic resolution of an achiral intermediate generated from an imine-enamine isomerization, rather than from the C-C bond-forming step itself. rsc.org

The development of these asymmetric strategies has been crucial for accessing a wide range of structurally diverse and enantiomerically pure indole-based heterocycles. acs.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, and 2-oxoindoline-1-carboxamide is no exception. Various spectroscopic methods provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. A notable feature is the singlet observed for the methylene (B1212753) (CH₂) protons of the indoline (B122111) ring, which is often found around δ 4.4–5.3 ppm. evitachem.com The protons of the primary amide (-CONH₂) group give rise to a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the lactam and carboxamide groups are typically observed at the downfield end of the spectrum, often in the range of δ 165-180 ppm. oregonstate.edu The aromatic carbons show signals in the δ 110-150 ppm region. The methylene carbon (C3) of the oxindole (B195798) ring gives a characteristic signal at a higher field.

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts can vary based on solvent and specific substitution patterns.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 8.0 (m) 110 - 150
Methylene (C3-H₂) ~4.4 - 5.3 (s) evitachem.com ~35 - 45
Amide (NH₂) Variable (br s) -
Lactam Carbonyl (C2=O) - ~170 - 180
Amide Carbonyl (C=O) - ~150 - 165

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. evitachem.com The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorptions include:

N-H Stretching: The primary amide group (-NH₂) typically shows two absorption bands in the region of 3500-3300 cm⁻¹. ucla.edu

C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The lactam carbonyl (within the five-membered ring) and the amide carbonyl will have slightly different stretching frequencies, generally appearing in the range of 1750-1630 cm⁻¹. ucla.edu For instance, a strong absorption band around 1680 cm⁻¹ is characteristic of an amide C=O stretch. vulcanchem.com

C-N Stretching: The stretching vibrations for the C-N bonds are also present but are generally weaker and occur at lower frequencies.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are also observed. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Amide N-H Stretch 3500 - 3300 ucla.edu Medium
Lactam C=O Stretch ~1750 - 1700 Strong
Amide C=O Stretch ~1690 - 1630 ucla.edu Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-N Stretch 1400 - 1000 Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. evitachem.com It also provides valuable structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), which can then undergo fragmentation to yield smaller, characteristic ions.

The molecular ion peak for this compound (C₉H₈N₂O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.17 g/mol ). evitachem.com Analysis of the fragmentation pattern can help to confirm the presence of the oxindole and carboxamide moieties.

X-ray Crystallography for Absolute Configuration and Conformation

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The data obtained from X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the absolute configuration and preferred conformation of the molecule in the crystalline lattice. For a related compound, 1-oxoisoindoline-2-carboxamide, the crystal structure was found to be essentially planar, stabilized by hydrogen bonding and π–π interactions. nih.gov Similar analyses of this compound would provide definitive insights into its solid-state conformation, including the planarity of the bicyclic system and the orientation of the carboxamide group.

Advanced Mass Spectrometry Techniques for Comprehensive Structural Analysis

For a more in-depth structural analysis, advanced mass spectrometry techniques can be employed. These methods provide more detailed information about the fragmentation pathways of the molecule.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a pre-selected ion. wikipedia.org In a CID experiment, the molecular ion of this compound is isolated and then collided with a neutral gas (such as argon or nitrogen). longdom.org This collision imparts internal energy to the ion, causing it to fragment. longdom.org

The resulting fragment ions are then analyzed, providing a fragmentation spectrum. This spectrum is a fingerprint of the molecule's structure and can be used to elucidate the connectivity of the atoms. By carefully analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathways, which can confirm the presence of the oxindole core and the carboxamide group and how they are connected. This technique is particularly useful for distinguishing between isomers that might have similar primary mass spectra.

Electron-Activated Dissociation (EAD)

Electron-activated dissociation (EAD) is an advanced fragmentation technique in mass spectrometry that provides detailed structural information, often complementary to traditional methods like collision-induced dissociation (CID). sciex.com EAD involves the interaction of precursor ions with a beam of electrons, leading to fragmentation through various mechanisms depending on the electron energy and the charge state of the ion. sciex.com For singly charged small molecules, such as this compound, high-energy electrons can induce fragmentation through a process known as electron impact excitation of ions from organics (EIEIO), which generates radical cations and promotes unique fragmentation pathways. nih.govacs.org This technique is particularly valuable for the structural elucidation of complex molecules, as it can preserve labile functional groups that might be lost in CID and provide richer fragmentation spectra. dvdmdg.organtisel.gr

While specific experimental EAD data for this compound is not extensively documented in the reviewed literature, the fragmentation behavior can be predicted based on the known principles of EAD and the fragmentation patterns of structurally related compounds, such as oxindole derivatives and heterocyclic carboxamides. nih.govnih.govmdpi.com Upon EAD, the protonated molecule of this compound ([M+H]⁺) would likely form a radical cation, [M+H]•⁺, by the loss of an electron. The presence of the radical site can initiate a cascade of fragmentation reactions.

The primary fragmentation pathways anticipated for this compound under EAD would involve the cleavage of the carboxamide side chain and fragmentation of the oxindole ring system. The N-C bond connecting the carboxamide group to the oxindole nitrogen is a likely site of initial cleavage.

Key Predicted Fragmentation Pathways:

Loss of the Carboxamide Moiety: A primary fragmentation would be the homolytic cleavage of the N-C bond, leading to the loss of the •CONH2 radical and the formation of the stable oxindole cation.

Cleavage of the Amide Bond: Fragmentation across the amide bond could result in the formation of a charged oxindole species and a neutral isocyanic acid (HNCO) molecule, or vice-versa.

Ring Fragmentation: The oxindole ring itself can undergo characteristic cleavages. A common pathway for oxindoles involves the loss of carbon monoxide (CO) from the lactam ring, leading to the formation of an indoline-derived radical cation. caltech.edu Subsequent fragmentations of the five-membered ring could also occur.

Retro-Diels-Alder (RDA)-type Reactions: Although less common, RDA-type reactions in the heterocyclic ring could lead to further fragmentation and provide additional structural information.

The resulting fragment ions provide a detailed fingerprint of the molecule's structure. The ability of EAD to generate these diverse fragments makes it a powerful tool for the unambiguous identification and conformational analysis of such compounds. sciex.com

Predicted EAD Fragmentation Data for this compound

Fragment Description Predicted m/z Proposed Structure of Fragment
Protonated Molecular Ion177.06[C₉H₈N₂O₂ + H]⁺
Loss of •NH₂161.05[C₉H₇NO₂]⁺
Loss of •CONH₂133.05[C₈H₇NO]⁺
Loss of CO149.07[C₈H₉N₂O]⁺
Loss of HNCO134.06[C₈H₈NO]⁺
Oxindole Cation132.04[C₈H₆NO]⁺

Computational Chemistry and Theoretical Modeling of 2 Oxoindoline 1 Carboxamide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic properties and conformational stability of molecules containing the 2-oxoindoline core. These studies provide fundamental insights into the molecule's reactivity and potential for intermolecular interactions.

DFT has been used to analyze the molecular and electronic properties of various oxindole (B195798) derivatives. acs.org For instance, a study on (3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one utilized DFT calculations to understand its structural, vibrational, and electronic aspects. researchgate.net Similar methods were applied to investigate N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene) methyl] − 2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib), where conformational analysis predicted the lowest energy conformer. researchgate.net

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, helps in determining the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap (ΔEgap) is associated with high chemical reactivity, low kinetic stability, and high polarizability. frontiersin.org For example, in a study of natural indole (B1671886) derivatives, the ΔEgap values were calculated to be between 4.16 and 4.71 eV, indicating their relative stabilities. frontiersin.org DFT calculations on spiropyrrolidines featuring an oxindole moiety were also used to rationalize their stereochemical outcomes and analyze their HOMO-LUMO energies. mdpi.com

These quantum chemical analyses provide a theoretical foundation for understanding the intrinsic properties of the 2-oxoindoline-1-carboxamide scaffold, which is essential for predicting its behavior in biological systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is widely applied to derivatives of this compound to elucidate their mechanism of action and to screen for potential new inhibitors against various diseases.

The oxindole scaffold is a key structural motif in many kinase inhibitors. acs.orgresearchgate.net Docking studies have been instrumental in understanding how these compounds interact with the ATP-binding site of kinases. For example, oxindole-based inhibitors were analyzed for their interaction with Cyclin-Dependent Kinase 2 (CDK2), with crystallographic analysis confirming the docking predictions and guiding further analogue design. acs.org Similarly, novel oxindole derivatives were designed as Bruton's tyrosine kinase (BTK) inhibitors, and docking was used to predict their binding modes and free binding energies. acs.org

The versatility of the scaffold is evident in its targeting of other protein classes. Docking studies have been performed on:

Dengue Virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp) : A series of oxindole carboxamide derivatives were designed and docked against DENV RdRp to evaluate their potential as antiviral agents. nih.gov

Bacterial DNA Gyrase : Spiro-oxindole derivatives were docked against the S. aureus DNA gyrase active site to predict their binding modes as potential antibacterial agents. doi.org

p21-activated kinase 4 (PAK4) : Substituted indolin-2-one derivatives were designed and evaluated as PAK4 inhibitors, with docking revealing key interactions. researchgate.net

These studies demonstrate the utility of molecular docking in identifying and optimizing this compound derivatives as inhibitors for a diverse range of biological targets.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a docking score or estimated free energy of binding (ΔG). This prediction helps in prioritizing compounds for synthesis and biological testing.

In the development of novel BTK inhibitors, docking studies identified four new oxindole derivatives (9b, 9f, 9g, and 9h) with promising free binding energies ranging from -10.8 to -11.3 kcal/mol. acs.org For DENV RdRp inhibitors, several oxindole carboxamide derivatives showed high affinity, with experimentally measured dissociation constants (KD) correlating with docking predictions. nih.gov For instance, compounds OCA-10c and OCA-10f had KD values of 1.376 μM and 1.63 μM, respectively. nih.gov

The table below summarizes predicted binding affinities and experimental validation for various 2-oxoindoline derivatives against different targets.

Derivative ClassTarget ProteinPredicted Binding Affinity (Docking Score / Energy)Experimental Activity (IC₅₀ / K_D)Reference
Oxindole DerivativesBruton's Tyrosine Kinase (BTK)-10.8 to -11.3 kcal/molCytotoxic against RAMOS cells acs.org
Oxindole CarboxamidesDENV NS5 RdRpNot specifiedKD = 1.376 μM (OCA-10c) nih.gov
N-substituted Indole-2-carboxamidesTopoisomerase-DNAFavorable binding interactionsIC₅₀ = 1.01 µM (Compound 10 vs HCT-116) mdpi.com
Spiro-oxindole DerivativesS. aureus DNA gyraseNot specifiedIC₅₀ = 18.07 µM (most potent) doi.org
Oxindole-based hydrazonesCyclin-Dependent Kinase 2 (CDK2)Not specifiedLow nanomolar inhibitory activity acs.org

This table is interactive. Click on the headers to sort.

These results underscore the power of computational prediction in identifying potent inhibitors based on the this compound scaffold.

Beyond predicting affinity, docking studies provide detailed three-dimensional models of how a ligand interacts with amino acid residues in the binding pocket of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for binding affinity and selectivity.

The oxindole moiety itself is a key pharmacophore, often providing two crucial hydrogen bonds with the hinge region of kinase ATP-binding sites. researchgate.net For example, in CDK2, the oxindole core forms hydrogen bonds that are essential for inhibitory activity. acs.org Similarly, in docking studies with VEGFR-2, the oxindole part of the molecule is critical for binding. researchgate.net

Specific interactions for derivatives include:

Tubulin Inhibitors : Molecular docking of an indole derivative (Compound 29b) revealed key hydrogen bonding and hydrophobic interactions within the tubulin binding site. nih.gov

BTK Inhibitors : The stability of the most promising compound (9g) within the BTK binding pocket was supported by analysis of its interactions over molecular dynamics simulations. acs.org

HDAC Inhibitors : Docking of N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) into histone deacetylase isoforms identified key structural features responsible for its potent inhibitory activity. nih.gov

The table below details the key amino acid interactions observed for different 2-oxoindoline derivatives.

Derivative / CompoundTarget ProteinKey Interacting Amino Acid ResiduesType of InteractionReference
Pyrrole indolin-2-onesKinases (VEGFR-2, FGFR-1)Hinge region residuesHydrogen bonding researchgate.net
Arylidine of 2-oxoindoles (40)EGFRNot specifiedNot specified nih.gov
Indole-based triazole (21)TubulinColchicine-site residuesHydrophobic, H-bonding nih.gov
Oxindole-based inhibitorsCDK2Hinge region residuesHydrogen bonding acs.org

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the this compound derivatives and to evaluate the stability of the ligand-protein complex.

MD simulations have been applied to several systems involving this scaffold:

HDAC Inhibitors : An MD study was conducted on a potent 2-oxoindoline-based HDAC inhibitor (6a) to understand the dynamic stability of its interaction with the target enzyme. nih.gov

BTK Inhibitors : A 20 ns MD simulation supported the stability of a novel oxindole derivative (9g) within the binding pocket of BTK, confirming the docking results. acs.org

Anticancer Carboxamides : MD simulations were used to investigate the stability of a carboxamide derivative with potential anticancer activity when bound to its target. researchgate.net

These simulations provide a more realistic model of the biological environment, confirming that the interactions predicted by docking are maintained over time and that the ligand remains stably in its binding pose.

Free Energy Landscape Analysis for Conformational Transitions

Free energy landscape analysis is an advanced computational technique, often coupled with MD simulations, used to explore the different conformational states available to a molecule and the energy barriers between them. This analysis can reveal the most stable conformations and the pathways of conformational change. For ligand-protein systems, it helps to understand the binding and unbinding process. While highly valuable, specific studies applying free energy landscape analysis to the fundamental this compound structure are not prominently featured in the reviewed literature, which tends to focus on the stability of the final docked pose of more complex derivatives. However, such analyses are part of the broader toolkit used to study inhibitor binding and dynamics. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify how changes in a molecule's structure affect its biological activity. Computational approaches are integral to modern SAR, providing a rational basis for chemical modifications. For the this compound family, computational SAR helps elucidate why certain substitutions enhance potency and selectivity.

Key SAR insights from computational studies include:

Kinase Inhibitors : The C(5) and C(6) positions of the oxindole ring are identified as highly effective positions for modification to improve binding affinity with kinases like VEGFR-2 and FGFR-1. researchgate.net The N¹-position is also critical, with unsubstituted oxindoles often showing higher potency than N¹-substituted derivatives in certain series. researchgate.net

Anticancer Agents : In a series of N-substituted indole-2-carboxamides, SAR analysis combined with docking helped identify substituents that enhanced cytotoxicity and selectivity against specific cancer cell lines. mdpi.com

Tubulin Inhibitors : For indole-based tubulin inhibitors, SAR analyses revealed that methoxy (B1213986) substituents at specific positions of the indole ring increased cytotoxic activity. nih.gov

Computational models, by correlating structural features with docking scores, binding energies, and interaction patterns, provide a predictive framework for designing the next generation of this compound-based therapeutics. researchgate.netmdpi.com

Mechanistic in Vitro Studies of Biological Activity of 2 Oxoindoline 1 Carboxamide Derivatives

Enzyme Inhibition Studies

Derivatives of 2-oxoindoline-1-carboxamide have been the subject of extensive research to understand their interactions with various enzymes at a molecular level. These in vitro studies are crucial in elucidating the mechanisms through which these compounds exert their biological effects.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

Certain this compound derivatives have been identified as inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.info The dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. d-nb.info For instance, Tenidap, an oxindole (B195798) derivative, is known to be a COX/5-LOX inhibitor. ncats.io The inhibition of these enzymes helps to reduce inflammation, pain, and fever. d-nb.info

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2)

A significant area of investigation for this compound derivatives is their ability to inhibit receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dntb.gov.uamdpi.com VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. mdpi.comresearchgate.net By blocking the signaling pathway of VEGFR-2, these compounds can inhibit cancer cell proliferation. mdpi.com

In one study, two series of 2-oxoindole derivatives, N-aryl acetamides and benzyloxy benzylidenes, were designed as potential multi-kinase inhibitors. nih.gov Compounds 6f and 9f from these series showed significant inhibitory activity against VEGFR-2 with IC₅₀ values of 7.49 nM and 22.21 nM, respectively. nih.gov These values are comparable to the reference drug Sunitinib, which had an IC₅₀ of 78.46 nM against VEGFR-2. nih.gov Another newly designed 1H-indole derivative, compound 7 , demonstrated a potent in vitro inhibitory effect on VEGFR-2 with an IC₅₀ value of 25 nM, which was lower than that of the reference compound sorafenib (B1663141) (35 nM). mdpi.com

Inhibitory Activity of this compound Derivatives against VEGFR-2
CompoundIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
6f7.49Sunitinib78.46
9f22.21Sunitinib78.46
Compound 725Sorafenib35

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of 2-oxoindoline have also been investigated as inhibitors of cyclin-dependent kinases (CDKs). nih.govacs.org CDKs are a family of protein kinases that are essential for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov By inhibiting CDKs, these compounds can cause cell cycle arrest and prevent the proliferation of cancer cells. nih.govnih.gov

Specifically, two classes of oxindole-based compounds, 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, have demonstrated potent inhibition of CDK2. nih.govacs.org Some of these compounds exhibited inhibitory activity in the low nanomolar range. nih.govacs.org Further studies have shown that these inhibitors can be approximately 10-fold more potent against CDK2 than against CDK1. nih.govacs.org For example, compounds 6f and 9f were found to disrupt the G2/M cell cycle transition by reducing the levels of CDK1 and cyclin B1. nih.gov

Alpha-Glucosidase Inhibition: Kinetic and Mechanistic Insights

A series of oxindole-based oxadiazole hybrid analogs have been identified as potent inhibitors of α-glucosidase. researchgate.net This enzyme, located in the brush border of the small intestine, is responsible for breaking down carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. researchgate.net This makes α-glucosidase inhibitors a therapeutic target for managing type 2 diabetes mellitus. researchgate.netresearchgate.net

In one study, a series of 20 oxindole-based oxadiazole hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. All compounds showed potent inhibition, with IC₅₀ values ranging from 1.25 ± 0.05 to 268.36 ± 4.22 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ value 895.09 ± 2.04 µM). researchgate.net Kinetic studies on some of the most potent compounds revealed a competitive mode of inhibition against α-glucosidase. researchgate.net

α-Glucosidase Inhibitory Activity of Oxindole-Based Oxadiazole Hybrids
CompoundIC₅₀ (µM)
Most Potent Analog1.25 ± 0.05
Least Potent Analog268.36 ± 4.22
Acarbose (Standard)895.09 ± 2.04

DENV NS5 RdRp Inhibition

Recent research has focused on this compound derivatives as inhibitors of the Dengue virus (DENV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov The DENV NS5 RdRp is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. nih.govplos.org

A series of novel oxindoline carboxamide derivatives were designed and synthesized to target the DENV NS5 RdRp. nih.gov Through molecular docking and surface plasmon resonance (SPR) binding analysis, several compounds were identified with high affinity for the enzyme. researchgate.netnih.gov Specifically, compounds OCA-10c , OCA-10f , OCA-10j , and OCA-10i demonstrated significant binding affinity with K D values of 1.376 μM, 1.63 μM, 7.08 μM, and 9.32 μM, respectively. researchgate.netnih.gov These findings suggest that these compounds have the potential to be developed as inhibitors of DENV replication. nih.gov

Binding Affinity of Oxindoline Carboxamide Derivatives to DENV NS5 RdRp
CompoundK D Value (μM)
OCA-10c1.376
OCA-10f1.63
OCA-10j7.08
OCA-10i9.32

Topoisomerase II/IV Inhibition

Quinolones, a class of antimicrobials, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govresearchgate.net While direct studies on this compound as a topoisomerase inhibitor are less common, the broader class of indole-based compounds has been shown to interact with DNA topoisomerases. researchgate.net These compounds can prevent the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death. researchgate.net Resistance to quinolones often arises from mutations in the genes encoding for DNA gyrase and topoisomerase IV. nih.gov

Cellular Mechanistic Investigations (In Vitro) of this compound Derivatives

The biological activities of this compound and its derivatives are underpinned by a range of cellular and molecular mechanisms. In vitro studies have been instrumental in elucidating these pathways, revealing how these compounds interact with cellular machinery to exert their effects, particularly in the context of cancer.

Apoptosis Induction Pathways (e.g., Caspase Activation, p53, Bax, Bcl-2)

A significant mechanism of action for many 2-oxoindoline derivatives is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This is often achieved through the modulation of key proteins in the apoptotic signaling cascades.

Studies on various oxindole derivatives have demonstrated their ability to trigger apoptosis by influencing the expression levels of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, some compounds lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio is a crucial determinant for initiating apoptosis. researchgate.net The tumor suppressor protein p53, often called the "guardian of the genome," can also be activated by these derivatives, further promoting apoptosis by transcriptionally activating pro-apoptotic genes like Bax. researchgate.netwaocp.orgbiomolther.org

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. mdpi.com Research has shown that treatment with certain oxindole-coumarin hybrids and indole-2-carboxamide derivatives leads to increased expression and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. researchgate.netmdpi.com Caspase-3, in particular, is a key executioner that cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com The activation of caspase-9 suggests the involvement of the intrinsic, mitochondria-mediated apoptotic pathway. researchgate.net

Some spirooxindole derivatives have been shown to induce apoptosis and cause cell cycle arrest by upregulating p53 and inhibiting its negative regulator, MDM2. mdpi.com This disruption of the p53-MDM2 interaction restores the tumor-suppressing function of p53, leading to cell death in cancer cells. mdpi.com

Table 1: Effect of Selected Oxindole Derivatives on Apoptotic Markers

Compound/DerivativeTarget Cell LineEffect on p53Effect on BaxEffect on Bcl-2Effect on Caspase-9Effect on Caspase-3
Oxindole-coumarin hybrid 6cHCT-116Upregulation researchgate.netUpregulation researchgate.netDownregulation researchgate.netUpregulation researchgate.netNot specified
Oxindole-coumarin hybrid 6eHCT-116Upregulation researchgate.netUpregulation researchgate.netDownregulation researchgate.netUpregulation researchgate.netNot specified
Indole-2-carboxamide 5dMCF-7Upregulation mdpi.comUpregulation mdpi.comDownregulation mdpi.comUpregulation mdpi.comUpregulation mdpi.com
Indole-2-carboxamide 5eMCF-7Upregulation mdpi.comUpregulation mdpi.comDownregulation mdpi.comUpregulation mdpi.comUpregulation mdpi.com
Indole-2-carboxamide 5hMCF-7Upregulation mdpi.comUpregulation mdpi.comDownregulation mdpi.comUpregulation mdpi.comUpregulation mdpi.com
Indeno[1,2-b]quinoxalin derivative 8bVariousNot specifiedUpregulation researchgate.netDownregulation researchgate.netNot specifiedUpregulation researchgate.net

Data sourced from referenced studies. This table is for illustrative purposes and not exhaustive.

Reactive Oxygen Species (ROS) Involvement in Cellular Processes

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. nih.gov While they are natural byproducts of normal cellular metabolism and play roles in cell signaling, an imbalance leading to excessive ROS levels results in oxidative stress. nih.govwikipedia.org This state can cause damage to DNA, proteins, and lipids. wikipedia.org

The involvement of ROS in the mechanism of action of 2-oxoindoline derivatives is an area of investigation. ROS can be generated from both endogenous sources, like mitochondrial respiration, and exogenous sources. nih.govfrontiersin.org In a biological context, ROS can act as signaling molecules that influence various cellular processes, including proliferation, differentiation, and apoptosis. nih.govmdpi.com The interplay between 2-oxoindoline derivatives and cellular ROS levels can be complex. An increase in intracellular ROS can trigger apoptotic pathways, contributing to the anticancer effects of a compound. waocp.org Conversely, some cellular systems have antioxidant defenses, such as glutathione (B108866) (GSH), to counteract ROS-induced damage. frontiersin.org The precise role and modulation of ROS by this compound derivatives in specific cellular contexts require further detailed studies to be fully understood.

Cell Cycle Modulation (e.g., G0-G1, G2/M phase arrest)

In addition to apoptosis, 2-oxoindoline derivatives can exert their antiproliferative effects by modulating the cell cycle, the process through which a cell grows and divides. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from replicating.

Several studies have reported the ability of oxindole derivatives to cause cell cycle arrest at different phases. For instance, certain spirooxindole derivatives have been shown to arrest the cell cycle in the G0/G1 phase in colon cancer cell lines. mdpi.com Similarly, the isoindigo derivative 5'-Br was found to arrest the cell cycle at the G0/G1 phase in human promyelocytic leukemia HL-60 cells. researchgate.net This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, the 5'-Br derivative was observed to inhibit the kinase activity of CDK2 and CDK4. researchgate.net

Other derivatives have been found to induce cell cycle arrest at the G2/M phase. mdpi.comacs.org For example, certain thiazolyl-indole-2-carboxamide derivatives were shown to cause G2/M phase arrest in MCF-7 breast cancer cells. acs.org This arrest prevents the cell from entering mitosis, thereby halting proliferation. The ability of a compound to target specific phases of the cell cycle can depend on its chemical structure and the type of cancer cell being treated. researchgate.net

Table 2: Cell Cycle Arrest Induced by 2-Oxoindoline Derivatives

Compound/Derivative ClassCell LinePhase of ArrestAssociated Mechanisms
SpirooxindolesHCT116 p53+/+G0/G1 mdpi.comp53 upregulation, MDM2 inhibition mdpi.com
SpirooxindolesVariousG2/M mdpi.comNot specified
Thiazolyl-indole-2-carboxamides (6i, 6v)MCF-7G2/M acs.orgInhibition of EGFR, HER2, VEGFR-2, CDK2 acs.org
Isoindigo derivative 5'-BrHL-60G0/G1 researchgate.netInhibition of CDK2 and CDK4 kinase activity researchgate.net
Pteropodine and uncarine F (Oxindole alkaloids)CEM-C7H2G0/G1 researchgate.netNot specified

Data compiled from the indicated research articles.

Activation of Specific Signaling Pathways (e.g., AMPK)

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.govnih.govdovepress.com When activated, typically in response to low cellular energy levels, AMPK stimulates ATP-generating pathways like fatty acid oxidation and inhibits ATP-consuming processes such as protein and cholesterol synthesis. nih.govdovepress.com This makes AMPK an attractive therapeutic target for metabolic diseases and cancer. dovepress.comresearchgate.net

Certain 2-oxoindoline derivatives have been identified as potent activators of the AMPK signaling pathway. researchgate.net For example, a fluorinated 2-oxindole derivative, compound 8c, was found to significantly activate AMPK in various prostate cancer cell lines (PC-3, DU145, and LNCaP). researchgate.net This activation was confirmed by the increased phosphorylation of both AMPK and its downstream substrate, acetyl-CoA carboxylase (ACC). researchgate.net The activation of AMPK by these compounds can inhibit the anabolic processes required for rapid cell growth, contributing to their antitumor effects. researchgate.net Further studies have shown that some of these derivatives exhibit a preference for specific AMPK isoforms, such as AMPKα1. researchgate.net

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. researchgate.netacs.org For this compound derivatives, SAR studies have been pivotal in identifying key structural features that govern their potency and selectivity.

The 2-oxoindoline core is considered a privileged scaffold, meaning it can be modified with various chemical groups to generate compounds with a wide range of biological functions. researchgate.net SAR studies typically involve synthesizing a series of analogues where specific parts of the molecule, such as substituents on the oxindole ring or at the C-3 position, are systematically varied. researchgate.netnih.gov The biological activity of these analogues is then evaluated to determine the impact of each modification.

Impact of Substituents at C-3 Position on Bioactivity

The C-3 position of the 2-oxoindoline ring is a common site for chemical modification and has been shown to be critical for the biological activity of many derivatives. researchgate.netnih.gov The nature of the substituent at this position can significantly influence the compound's interaction with its biological target.

For instance, in the development of trisindolines, which are formed by the reaction of isatin (B1672199) (an oxindole derivative) with indole (B1671886), the C-3 position is the point of attachment for the indole units. nih.gov The resulting 3,3-di(3-indolyl)-2-indolone structure is associated with potent biological activities, including anticancer effects. nih.gov

In other classes of derivatives, the introduction of different groups at C-3 can modulate activity. For example, in a series of oxindole-coumarin hybrids, the specific linkage and substituents play a role in their anticancer and carbonic anhydrase inhibitory activities. researchgate.net SAR studies on isatin derivatives as monoamine oxidase (MAO) inhibitors have shown that modifications at the C-3 position, along with substitutions on the aromatic ring and the N-1 position, can significantly alter their inhibitory potency and selectivity for MAO-A versus MAO-B. acs.org For example, an oxo group at C-3 was found to increase affinity toward MAO-B when combined with an N-1 methyl group. acs.org These studies underscore the importance of the C-3 position as a key determinant of the biological profile of 2-oxoindoline derivatives, guiding the design of more potent and selective therapeutic agents. nih.gov

Correlation of Functional Groups with Biological Potency

The 2-oxoindoline scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity for modification at multiple positions, allowing for the fine-tuning of biological activity. researchgate.net The structure-activity relationships (SAR) for this compound derivatives have been extensively studied, revealing that the nature and position of various functional groups on the core structure are critical determinants of their biological potency and mechanism of action. researchgate.netresearchgate.net In vitro studies targeting cancer, microbial, and viral agents have elucidated key correlations between specific structural features and the observed biological effects.

Substitutions on the Oxindole Ring:

The aromatic ring of the 2-oxoindoline core is a primary site for modification, where substitutions can significantly influence activity.

Halogenation: The introduction of halogen atoms, particularly at the C5 position of the oxindole ring, has been shown to enhance anticancer and antioxidant activities. In a series of 3-(2-(benzoxazol-2-yl carbamoyl) hydrazono)-2-oxoindoline derivatives, compounds with halide substitutions at the C5 position demonstrated more potent anticancer effects against HeLa, IMR-32, and MCF-7 cancer cell lines compared to the unsubstituted parent compounds. tandfonline.com For instance, compounds with chloro, bromo, or fluoro groups at C5 consistently showed lower IC₅₀ values, indicating greater potency. tandfonline.com Similarly, for heterocyclic carboxamide derivatives investigated for anti-norovirus activity, halogen substituents on the heterocyclic scaffold were found to be important for potency. nih.gov A 4,6-di-fluoro-benzothiazole derivative was significantly more potent than the initial lead compound. nih.gov

Other C5 Substituents: Besides halogens, other groups at the C5 position also modulate activity. A study on 3-methylene-2-oxoindoline-5-carboxamide derivatives identified a compound with a nitro group at the C5 position as a potent derivative in a series tested for analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net

Alkyl Groups: The position of alkyl groups can drastically alter the biological profile. For certain oxindole derivatives, the presence of a methyl group at specific positions can inhibit metabolic pathways that might otherwise lead to toxicity, highlighting the role of sterically hindered groups in defining the molecule's bioactivation potential. nih.gov

Modifications at the C3 Position:

The C3 position of the 2-oxoindoline ring is highly reactive and a common point for introducing diversity.

Hydrazono-carboxamide Linkage: A series of derivatives featuring a hydrazinecarboxamide linkage at the C3 position were evaluated for anticancer and antioxidant properties. The results indicated that the combination of the substituted isatin with N-(benzoxazol-2-yl) hydrazine (B178648) carboxamide resulted in derivatives with good antioxidant activity and dose-dependent anticancer effects. tandfonline.com

Spirocyclic Systems: The introduction of spirocyclic motifs at the C3 position is a known strategy for generating biologically active molecules. researchgate.net Spiro-oxindole derivatives have shown promising anticancer activity, with their potency being dependent on the nature of the spiro-attached ring system and its substituents. researchgate.net

The Carboxamide Moiety and its Substituents:

Anticancer Activity: In a series of N-substituted 1H-indole-2-carboxamides, the nature of the substituent on the carboxamide nitrogen was paramount for cytotoxicity against various cancer cell lines. nih.gov For example, specific aromatic and heterocyclic moieties attached to the carboxamide led to potent activity against K-562 (leukemia) and HCT-116 (colon cancer) cells. nih.gov Another study on thiazolyl-indole-2-carboxamide derivatives found that the presence of a dimethyl amine group was crucial for enhancing cytotoxicity against MCF-7 breast cancer cells. acs.org

Antitubercular Activity: For indole-2-carboxamide analogues evaluated against Mycobacterium tuberculosis, chemical modifications to the carboxamide substituent were key to establishing a potent SAR. nih.gov This led to the identification of molecules with exceptional activity in the low nanomolar range, superior to several standard antitubercular agents. nih.gov Another study on oxindole derivatives identified compounds OXN-1, OXN-3, and OXN-7 as having excellent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.78 μg/ml. tandfonline.com

The following tables summarize the in vitro biological data for several this compound derivatives, illustrating the impact of different functional groups on their potency.

Table 1: Anticancer Activity of 5-Substituted-2-oxoindoline Derivatives Interactive table showing IC₅₀ values (µM) against various cancer cell lines for different substitutions on the oxindole ring. Data is illustrative based on findings reported in the literature. tandfonline.com

Compound IDSubstitution at C5HeLaIMR-32MCF-7
VaH25.1226.5424.18
VbCl16.2115.8915.43
VcBr15.4314.9814.21
VdF18.7617.9217.54
VeNO₂20.1121.0519.87
VfCH₃23.4524.1222.88

Table 2: Antitubercular Activity of Oxindole Derivatives Interactive table showing Minimum Inhibitory Concentration (MIC) in µg/ml against M. tuberculosis H37Rv. Data from a study on novel oxindole analogs. tandfonline.com

Compound IDStructure/SubstitutionMIC (µg/ml)
OXN-1(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)nicotinohydrazide0.78
OXN-3(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)nicotinohydrazide0.78
OXN-7(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)nicotinohydrazide0.78
IsoniazidStandard Drug0.1

Table 3: Anticancer Activity of N-Substituted Indole-2-Carboxamides Interactive table showing IC₅₀ values (µM) against various cancer cell lines for different N-substituents on the carboxamide. While not strictly 2-oxoindoline, this data illustrates the importance of the carboxamide substituent in a related scaffold. nih.gov

Compound IDN-SubstituentK-562HCT-116MCF-7
44-chlorophenyl0.6115.220.1
103,4-dimethoxyphenyl>1001.01>100
122,4-dichlorophenyl0.331.5510.5
144-bromophenyl0.611.6018.2

Applications in Chemical Biology and Probe Development

Development of 2-Oxoindoline-1-carboxamide as Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. ox.ac.uk The development of probes from the this compound series is driven by the scaffold's inherent biological relevance and synthetic tractability. nih.govrsc.org The process begins with the design and synthesis of a library of derivatives, often guided by structure-activity relationships (SAR) from previous drug discovery efforts. nih.govresearchgate.net

Key steps in developing these compounds as chemical probes include:

Scaffold Selection and Synthesis: The 2-oxoindoline core is chosen for its proven interaction with various protein classes. The 1-carboxamide (B11826670) functional group provides a versatile handle for chemical modification, allowing for the introduction of different substituents to modulate potency, selectivity, and physicochemical properties. google.comacs.org

Functionalization for Target Interaction: Modifications are made to the core structure to achieve high-affinity binding to the target of interest. This can involve altering substituents on the aromatic ring or the carboxamide moiety to optimize interactions with the protein's binding pocket.

Incorporation of Reporter Tags: For applications in target identification and visualization, the probe can be further modified to include a reporter tag, such as a biotin (B1667282) group for affinity purification or a fluorophore for imaging. Often, a bioorthogonal handle like an alkyne or azide (B81097) is incorporated, which allows for the attachment of various tags via click chemistry.

The goal is to create a molecule that can be used to interrogate a biological system with high precision, providing insights that are not achievable through genetic methods alone. olemiss.eduwhiterose.ac.uk

Criteria for High-Quality Chemical Probes in 2-Oxoindoline Series

For a this compound derivative to be considered a high-quality chemical probe, it must meet several stringent criteria to ensure that the biological effects observed are truly due to the modulation of its intended target. These criteria, adapted from general principles of chemical probe design, are crucial for the robust and reproducible interrogation of biology. ox.ac.uk

A high-quality probe from this series should exhibit:

Potency: The compound should modulate its target's activity at low concentrations, typically with an in vitro IC50 or Kd of less than 100 nM and a cellular EC50 of less than 1 µM.

Selectivity: It must be highly selective for its intended target over other related proteins, especially within the same protein family. A greater than 30-fold selectivity is often considered a minimum benchmark. Off-target activities should be extensively profiled and well-documented.

Target Engagement: There must be direct evidence that the probe binds to its target in cells at concentrations relevant to its phenotypic effects. This is a critical step to confirm that the observed biology is a direct consequence of interacting with the intended target.

Mechanism of Action: The mode of action (e.g., competitive inhibitor, allosteric modulator) should be well-characterized.

Availability of a Negative Control: An ideal probe set includes a structurally similar but biologically inactive analogue. This negative control should have a significantly weaker effect on the target (e.g., >100-fold less potent) and is used to distinguish on-target effects from non-specific or off-target effects.

Adherence to these criteria ensures that researchers can confidently attribute a cellular phenotype to the modulation of a specific target by the this compound probe.

Table 1: Key Criteria for a High-Quality this compound Chemical Probe

CriterionRecommended Threshold/RequirementRationale
Potency In vitro IC50/Kd < 100 nM; Cellular EC50 < 1 µMEnsures the probe can be used at low concentrations, minimizing the risk of off-target effects.
Selectivity >30-fold selectivity within the target familyConfirms that the observed phenotype is due to the intended target and not related proteins.
Target Engagement Demonstrable binding in cells at or below the effective concentrationProvides a direct link between target interaction and the biological outcome.
Negative Control Structurally similar analogue, >100-fold less activeEssential for differentiating on-target cellular effects from non-specific or off-target phenomena.
Chemical Stability Stable under assay conditionsEnsures that the observed activity is from the compound itself and not a degradation product.
Solubility Sufficient solubility for experimental usePrevents compound precipitation and ensures accurate concentration in assays.

Use in Chemical Proteomics and Target Identification

Chemical proteomics utilizes chemical probes to identify the protein targets of bioactive compounds and to map their interaction networks within the complex environment of the cell. nih.gov this compound derivatives can be adapted for these approaches to deorphanize their biological targets or to understand polypharmacology.

Common chemical proteomics strategies applicable to this compound class include:

Affinity-Based Pull-Downs: A this compound probe is synthesized with an affinity tag (e.g., biotin). The probe is incubated with a cell lysate or live cells, and the probe-protein complexes are captured on an affinity matrix (e.g., streptavidin beads). After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry.

Photo-Affinity Labeling (PAL): The probe is modified with a photoreactive group (e.g., a diazirine). Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partners. This covalent bond is stable, allowing for stringent purification conditions to reduce non-specific binders before mass spectrometry analysis.

Computational Repurposing: In silico methods can be used to screen libraries of existing compounds, such as 2-oxoindoline derivatives, against a panel of known protein structures. nih.gov This computational approach can predict potential targets, which can then be validated experimentally, accelerating the identification of new uses for existing scaffolds. nih.gov For example, computational analyses of oxindole (B195798) derivatives have been used to identify potential interactions with targets like the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

These methods are powerful tools for target deconvolution, a critical step in both drug discovery and in understanding the fundamental roles of proteins in cellular pathways. wesleyan.eduresearchgate.net

Activity-Based Probe (ABP) Development for Enzyme Activity Monitoring

Activity-Based Protein Profiling (ABPP) is a specialized branch of chemical proteomics that employs activity-based probes (ABPs) to study the functional state of entire enzyme families directly in native biological systems. nih.govgoogle.com An ABP typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. nih.gov

Developing ABPs from the this compound scaffold would involve:

Scaffold as Recognition Element: The this compound core would serve as the recognition element, providing initial binding affinity and selectivity for a particular enzyme or enzyme family.

Installation of a Reactive Group: A key modification would be the incorporation of a reactive group (e.g., a fluorophosphonate, epoxide, or an α,β-unsaturated carbonyl) at a suitable position on the scaffold. This "warhead" is designed to form a stable covalent bond with a nucleophilic amino acid residue (like serine, cysteine, or lysine) in the enzyme's active site. nih.govnih.gov

Attachment of a Reporter Tag: An alkyne or azide handle would be included in the probe's structure. This allows for the subsequent attachment of a reporter tag (biotin for enrichment, or a fluorophore for imaging) via bioorthogonal click chemistry after the probe has labeled its target proteins in a complex proteome.

Such an ABP derived from the this compound scaffold could be used to profile the activity of specific enzymes in health and disease, providing valuable insights into their functional roles and serving as a tool for drug discovery. nih.gov

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Novel 2-Oxoindoline-1-carboxamide Scaffolds

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the this compound core, future efforts will likely focus on creating novel analogues through sophisticated design strategies. This involves the synthesis of compounds with meticulously planned structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic profiles.

One promising approach is the principle of molecular hybridization, where the this compound moiety is combined with other known pharmacophores. This can lead to the development of chimeric molecules with dual or synergistic activities. For instance, researchers have successfully designed and synthesized novel indole-2-carboxamides for potential antitubercular and antitumour applications. rsc.org The synthesis of these novel scaffolds often involves multi-step reaction sequences. A general procedure for preparing 2-oxindole-1-carboxamide compounds involves the reaction of a substituted 2-oxindole with an active derivative of a carboxylic acid in an inert solvent, often in the presence of a basic agent like a tertiary amine. google.com

Future synthetic explorations may focus on creating libraries of diverse derivatives by varying substituents on both the oxindole (B195798) ring and the carboxamide side chain. This will allow for a systematic exploration of the structure-activity relationship (SAR), providing crucial insights for optimizing lead compounds. For example, series of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides have been synthesized to explore their potential as anticancer agents. nih.govresearchgate.netnih.gov

Elucidation of Broader Biological Activities and Molecular Targets

While this compound derivatives have shown promise as analgesic and anti-inflammatory agents, their full therapeutic potential remains largely untapped. google.comgoogle.com A significant future direction is the systematic screening of these compounds against a wider array of biological targets to uncover new therapeutic applications.

Recent studies have already begun to reveal a broader bioactivity profile. For example, certain 2-oxoindoline-based acetohydrazides have demonstrated notable cytotoxic activity against human colon, prostate, and lung cancer cell lines. nih.govnih.gov The primary molecular target identified in this context was procaspase-3, with the compounds acting as activators to induce apoptosis. nih.govresearchgate.net

Other research has pointed towards different targets. Novel oxindole conjugates have been investigated as anti-inflammatory agents through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov Similarly, certain indoleamide analogues were designed to inhibit the mycobacterial membrane protein large 3 (MmpL3) transporter, highlighting their potential as antitubercular agents. rsc.org Future research should expand this scope, testing against other enzyme families such as kinases, proteases, and phosphatases, as well as various receptors and ion channels. High-throughput screening campaigns coupled with target identification technologies will be instrumental in this endeavor.

Advanced Mechanistic Characterization at Molecular and Cellular Levels

A deeper understanding of how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research must move beyond preliminary activity screening to detailed mechanistic studies at both the molecular and cellular levels.

At the cellular level, investigations into the effects of these compounds on signaling pathways, cell cycle progression, and apoptosis are warranted. Studies have shown that potent cytotoxic 2-oxoindoline derivatives can accumulate cancer cells in the S phase of the cell cycle and substantially induce late cellular apoptosis. nih.govresearchgate.netnih.gov Elucidating the specific proteins and pathways involved in these processes will provide a clearer picture of their mechanism of action.

At the molecular level, techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the precise binding modes of these compounds with their protein targets. Molecular docking and simulation studies can further complement these experimental approaches by predicting and analyzing ligand-protein interactions. For example, docking studies have been used to rationalize the inhibitory activity of oxindole derivatives against COX-1, COX-2, and 5-LOX, providing insights into their binding patterns within the active sites of these enzymes. nih.gov Such detailed structural information is invaluable for guiding the rational design of next-generation compounds with improved affinity and selectivity.

Development of Environmentally Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing. A key future direction for the synthesis of this compound and related oxindole derivatives is the development of environmentally sustainable methods that are efficient, cost-effective, and minimize waste. sjp.ac.lk

Traditional organic syntheses often rely on hazardous solvents and reagents. oup.com Recent research has demonstrated the feasibility of using greener alternatives. Water, being non-toxic and inexpensive, has been successfully employed as a reaction medium for the synthesis of various oxindole derivatives, often providing excellent yields without the need for a catalyst. oup.comsjp.ac.lkoup.com Other green solvents like polyethylene (B3416737) glycol (PEG) have also been utilized. researchgate.net

Furthermore, innovative techniques such as microwave-assisted synthesis and catalyst-free reactions are being explored. sjp.ac.lkajgreenchem.com Microwave irradiation can significantly reduce reaction times and improve yields. sjp.ac.lkajgreenchem.com Catalyst-free approaches, particularly in aqueous media, simplify work-up procedures and reduce the generation of toxic waste. oup.comsjp.ac.lk The development of protocols using reusable, eco-friendly catalysts, such as functionalized silica (B1680970) extracted from rice husk, also represents a significant step towards sustainability. ajgreenchem.com

Table 1: Examples of Green Synthetic Methodologies for Oxindole Derivatives
MethodologyKey FeaturesAdvantagesReference
Aqueous SynthesisUses water as the reaction solvent, often catalyst-free.Environmentally benign, inexpensive, safe, simple work-up. oup.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate the reaction.Reduced reaction times, high yields. ajgreenchem.com
Catalyst-Free Henry ReactionPerformed in water without a catalyst.Avoids catalyst cost and toxicity, excellent yields, short reaction time. sjp.ac.lk
Reusable Solid MediumAPTES functionalized silica used as a solvent-free reaction medium.Eco-friendly, reusable medium, sustainable. ajgreenchem.com
PEG-400 MediumUses Polyethylene glycol (PEG-400) as a green reaction medium.Efficient, tolerates a wide range of substrates. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. mdpi.com These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, can be used to screen virtual libraries of compounds and prioritize candidates for synthesis, thereby saving time and resources. mdpi.com Both ligand-based and structure-based drug design approaches heavily rely on the algorithms and scoring functions that can be enhanced by ML. nih.gov

Furthermore, generative AI models can design entirely new molecules de novo with desired properties. springernature.commdpi.com By providing the model with a target product profile—for example, high potency for a specific enzyme and low predicted toxicity—the AI can generate novel this compound structures that have a higher probability of success. In silico studies, including molecular docking and pharmacophore modeling, are already being used to design and predict the activity of related heterocyclic compounds, and the increasing sophistication of AI will only enhance these capabilities. mdpi.comresearchgate.net The application of these methods can fast-track the identification of promising lead molecules and optimize them into clinical candidates. nih.gov

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR principles:
  • Documentation : Publish detailed synthetic procedures (e.g., reaction temperature ±2°C, solvent batch numbers) in supplementary materials .
  • Open data : Deposit spectral data (NMR, XRD) in public repositories (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.